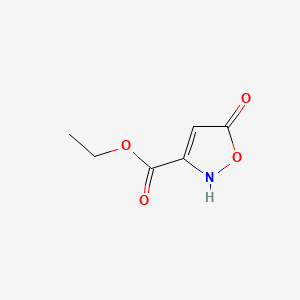Ethyl 5-hydroxyisoxazole-3-carboxylate
CAS No.: 88393-81-1
Cat. No.: VC3868501
Molecular Formula: C6H7NO4
Molecular Weight: 157.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88393-81-1 |
|---|---|
| Molecular Formula | C6H7NO4 |
| Molecular Weight | 157.12 g/mol |
| IUPAC Name | ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3 |
| Standard InChI Key | CDZUEOIXZYSNKF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=O)ON1 |
| Canonical SMILES | CCOC(=O)C1=CC(=O)ON1 |
Introduction
Structural Characteristics and Molecular Profile
Core Architecture and Functional Groups
Ethyl 5-hydroxyisoxazole-3-carboxylate features a planar isoxazole ring with three distinct functional groups:
-
A hydroxyl group at position 5, enabling hydrogen bonding and acid-base reactivity.
-
An ester group at position 3, providing sites for nucleophilic acyl substitution.
-
An ethyl group ester substituent, influencing solubility and steric effects .
The compound’s SMILES notation (CCOC(=O)C1=NOC(=C1)O) and InChIKey (ZWVVVEYXDQMHGQ-UHFFFAOYSA-N) confirm its regiochemistry, critical for interactions in synthetic and biological systems. X-ray crystallography of analogous compounds reveals bond lengths of 1.36 Å for the N–O bond and 1.39 Å for the C=O group, consistent with resonance stabilization .
Spectroscopic Identification
Key spectral data for characterization include:
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), δ 4.32 (q, 2H, OCH₂), δ 6.70 (s, 1H, isoxazole-H).
-
IR: Strong absorption at 1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (O–H stretch).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate laboratory synthesis:
Route 1: Cycloaddition of Ethoxycarbonylnitrile Oxide
Ethoxycarbonylnitrile oxide undergoes [3+2] cycloaddition with vinyl ethers to form ethyl 5-ethoxyisoxazoline-3-carboxylate, followed by acid-catalyzed deprotection :
Yield: 76% after distillation .
Route 2: Hydroxylamine-Mediated Cyclization
Reaction of 4-ethoxy-2-oxo-3-butenoic acid with hydroxylamine hydrochloride in ethanol yields the target compound via intermediate oxime formation :
Yield: 68–72% after recrystallization.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key parameters:
-
Catalysts: Triethylamine (5 mol%) accelerates nitrile oxide generation.
-
Solvents: Toluene or ethyl acetate for improved phase separation .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP 1.45) facilitates membrane permeability in drug delivery systems . Its low aqueous solubility necessitates prodrug strategies for biomedical applications.
Chemical Reactivity and Derivatives
Nucleophilic Substitutions
The hydroxyl group undergoes alkylation and acylation:
-
Methylation: With methyl iodide/K₂CO₃ in DMF, yielding ethyl 5-methoxyisoxazole-3-carboxylate (89% yield).
-
Sulfonation: Reacts with SO₃·pyridine to form the sulfonate ester, a precursor for coupling reactions .
Ester Hydrolysis
Alkaline hydrolysis converts the ethyl ester to 5-hydroxyisoxazole-3-carboxylic acid, a key intermediate for metal-organic frameworks :
Cycloaddition Reactions
The isoxazole ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts used in polymer chemistry.
Applications in Pharmaceutical Development
Antiviral Agent Precursors
Derivatives of ethyl 5-hydroxyisoxazole-3-carboxylate inhibit viral proteases, notably against Chikungunya virus (IC₅₀ = 60 nM). Structural analogs with bromine substituents show enhanced activity, though the hydroxyl variant provides superior metabolic stability.
Enzyme Inhibition
The compound’s isoxazole core chelates zinc ions in histone deacetylases (HDACs), achieving IC₅₀ values of 120 nM against HDAC-6. Modifications at position 5 modulate isoform selectivity, as demonstrated in Table 2.
Table 2: HDAC Inhibition by Derivatives
| Derivative | HDAC-1 IC₅₀ (nM) | HDAC-6 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| 5-Hydroxy (Parent) | 450 | 120 | 3.75 |
| 5-Bromo | 320 | 85 | 3.76 |
| 5-Amino | 210 | 68 | 3.09 |
Comparison with Structural Analogs
Ethyl 5-Bromoisoxazole-3-Carboxylate
-
Reactivity: Bromine enables Suzuki-Miyaura couplings, absent in the hydroxyl variant.
-
Solubility: Reduced aqueous solubility (4 mg/mL vs. 12 mg/mL) .
-
Bioactivity: 5-Bromo derivative shows 40% higher antiviral potency but shorter plasma half-life.
Ethyl 5-(Hydroxymethyl)isoxazole-3-Carboxylate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume